Cas no 2171260-53-8 ((2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

(2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 化学的及び物理的性質
名前と識別子
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- (2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
- EN300-1573720
- 2171260-53-8
- (2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
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- インチ: 1S/C24H29N3O5/c1-15(12-22(28)26-21(23(29)30)13-27(2)3)25-24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,31)(H,26,28)(H,29,30)/t15-,21+/m1/s1
- InChIKey: LSYULEWMURUFMV-VFNWGFHPSA-N
- SMILES: O(C(N[C@H](C)CC(N[C@H](C(=O)O)CN(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- 精确分子量: 439.21072103g/mol
- 同位素质量: 439.21072103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 32
- 回転可能化学結合数: 10
- 複雑さ: 648
- 共价键单元数量: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 108Ų
- XLogP3: 0.1
(2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1573720-0.05g |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 0.05g |
$2829.0 | 2023-06-04 | ||
Enamine | EN300-1573720-10.0g |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1573720-0.1g |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1573720-5000mg |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 5000mg |
$9769.0 | 2023-09-24 | ||
Enamine | EN300-1573720-250mg |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1573720-10000mg |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1573720-5.0g |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1573720-50mg |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 50mg |
$2829.0 | 2023-09-24 | ||
Enamine | EN300-1573720-2.5g |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1573720-100mg |
(2S)-3-(dimethylamino)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid |
2171260-53-8 | 100mg |
$2963.0 | 2023-09-24 |
(2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Liang Xu,Ying-Chu Chen,Jenny Chong,Lanfeng Wang,Chao Zhang,Dong Wang Chem. Sci., 2014,5, 567-574
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
(2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acidに関する追加情報
Introduction to (2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic Acid (CAS No. 2171260-53-8)
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, (2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid, with the CAS number 2171260-53-8, stands out due to its complex structure and potential therapeutic applications. This compound belongs to a class of molecules that have garnered significant attention in recent years for their ability to interact with biological targets in novel ways.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including dimethylamino and fluoren-9-ylmethoxycarbonyl moieties. These groups contribute to the compound's overall reactivity and binding affinity, making it a promising candidate for further investigation in drug discovery pipelines. The presence of chiral centers, specifically at the (2S) and (3R) positions, underscores the importance of stereochemistry in determining the biological activity of this molecule.
In recent years, there has been a growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological functions while offering improved pharmacokinetic properties. The compound (2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid exemplifies this trend, as it incorporates elements that mimic peptide-like scaffolds. This approach has been particularly successful in targeting protein-protein interactions, which are often difficult to address with traditional small-molecule drugs.
The fluoren-9-ylmethoxycarbonyl group in this compound not only enhances its solubility but also provides a handle for further chemical modifications. This versatility allows researchers to fine-tune the properties of the molecule, such as its binding affinity and metabolic stability, to optimize its therapeutic potential. Additionally, the use of advanced synthetic methodologies has enabled the efficient preparation of complex derivatives, further expanding the chemical space available for drug discovery.
One of the most exciting aspects of this compound is its potential application in treating various neurological disorders. Studies have shown that molecules with similar structural features can interact with neurotransmitter receptors and ion channels, modulating neural activity. The precise arrangement of functional groups in (2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid suggests that it may have potent effects on central nervous system pathways. This has prompted researchers to explore its efficacy in models of depression, anxiety, and neurodegenerative diseases.
The development of novel therapeutic agents often involves rigorous testing in vitro and in vivo to assess their safety and efficacy. Preclinical studies have demonstrated that this compound exhibits promising pharmacological properties, including selective binding to specific targets and favorable pharmacokinetic profiles. These findings have laid the groundwork for clinical trials aimed at evaluating its therapeutic potential in human patients. The results of these trials could pave the way for new treatments for a range of debilitating conditions.
Advances in computational chemistry have also played a crucial role in understanding the behavior of complex molecules like (2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid. Molecular modeling techniques allow researchers to predict how this compound will interact with biological targets at the atomic level. This information is invaluable for designing experiments and optimizing drug candidates before they enter clinical development. By leveraging these computational tools, scientists can accelerate the drug discovery process and reduce costs associated with traditional trial-and-error approaches.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves a series of well-established reactions, including peptide coupling and protection-deprotection strategies. Each step is carefully optimized to ensure high yields and purity, which are critical for pharmaceutical applications. The ability to produce this complex molecule on a scalable basis demonstrates the growing sophistication of synthetic methodologies and underscores their importance in modern drug development.
In conclusion, (2S)-3-(dimethylamino)-2-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid (CAS No. 2171260-53-8) is a fascinating chemical entity with significant potential in medicinal chemistry. Its intricate structure and functional groups make it a valuable tool for exploring new therapeutic strategies, particularly in the treatment of neurological disorders. As research continues to uncover its properties and applications, this compound is poised to make meaningful contributions to human health and well-being.
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